molecular formula C7H12O2 B1527581 2-Ethyl-2-methylcyclopropane-1-carboxylic acid CAS No. 28034-84-6

2-Ethyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B1527581
CAS No.: 28034-84-6
M. Wt: 128.17 g/mol
InChI Key: NFZQLMTWIZTMJI-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2 . It features a cyclopropane ring, a structure of high interest in medicinal chemistry due to its ability to confer conformational restriction when used as a building block or bioisostere . The compound is supplied with a documented Chemical Identifier (CID 62389913), and its structure is characterized by SMILES (CCC1(CC1C(=O)O)C) and InChIKey (NFZQLMTWIZTMJI-UHFFFAOYSA-N) for precise researcher identification and verification . As a cyclopropane derivative, this chemical serves as a valuable synthetic intermediate for the development of novel compounds, including potential agonists for neurological targets like the metabotropic glutamate receptor . Researchers can utilize its carboxylic acid functional group for further derivatization, such as esterification, as seen in related compounds like ethyl 2-methylcyclopropane-1-carboxylate . Handle with appropriate precautions; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZQLMTWIZTMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

2-Ethyl-2-methylcyclopropane-1-carboxylic acid (EMCA) is an organic compound characterized by its unique cyclopropane structure, which includes both ethyl and methyl substituents on the cyclopropane ring. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and agrochemicals due to its distinctive properties and potential applications.

Organic Synthesis

EMCA serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various cyclopropane-containing compounds through:

  • Nucleophilic Substitution Reactions : The ethyl ester group can be replaced by other nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction Reactions : EMCA can be oxidized to form carboxylic acids or ketones, and reduced to alcohols, expanding its utility in synthetic pathways.

Research indicates that EMCA may interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that EMCA can inhibit specific enzymes, suggesting potential therapeutic applications in drug development.
  • Receptor Binding : Preliminary findings indicate that EMCA may bind to certain receptors, influencing cellular signaling pathways relevant to diseases such as cancer.

Agricultural Applications

EMCA derivatives have shown promise as insecticides. Notable findings include:

  • Insecticidal Activity : Certain chiral analogues of EMCA demonstrated significant activity against pests like Spodoptera littoralis and Heliothis virescens, indicating the importance of stereochemistry in biological efficacy.
  • Pesticidal Use : The compound has been explored for controlling various agricultural pests, enhancing crop protection strategies.

Case Studies and Research Findings

Study FocusFindingsImplications
Insecticidal ActivityChiral analogues of EMCA exhibited significant insecticidal effects against various pests.Potential development of new insecticides with enhanced efficacy.
Pharmaceutical ApplicationsInvestigated as a pharmaceutical intermediate; modifications could enhance bioactivity or reduce toxicity.Opportunities for developing novel therapeutic agents.
Antioxidant PropertiesSome studies suggest EMCA may possess antioxidant properties beneficial for functional foods.Potential applications in health supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism by which 2-ethyl-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-ethyl-2-methylcyclopropane-1-carboxylic acid with structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 28034-84-6 Ethyl, methyl C₇H₁₂O₂ 128.17 Lab-scale synthesis; small-molecule scaffold
(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid N/A Chloro, phenyl C₁₀H₉ClO₂ 196.63 Ethylene biosynthesis inhibitor
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate 259221-73-3 Amino, vinyl, ethyl ester C₈H₁₃NO₂ 184.18 Intermediate in drug synthesis
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid 1247433-90-4 Ethyl, isopropyl C₉H₁₆O₂ 156.22 Liquid form; research chemical
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 55701-03-6 Dichloroethenyl, dimethyl C₈H₁₀Cl₂O₂ 221.07 Pesticide intermediate
1-Aminocyclopropane-1-carboxylic acid (ACC) 22059-21-8 Amino C₄H₇NO₂ 101.10 Ethylene precursor in plants

Physicochemical Properties

  • State : Most cyclopropane carboxylic acids are solids (e.g., ACC), but 2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a liquid at room temperature due to its branched alkyl chains .
  • Solubility : The target compound’s hydrophobicity (from ethyl/methyl groups) contrasts with ACC’s water solubility, which is critical for its role in plant physiology .

Research Findings and Industrial Relevance

  • Ethylene Regulation : Phenyl-substituted cyclopropane derivatives (e.g., (E)-2-phenylcyclopropane-1-carboxylic acid) show potent ethylene inhibition in vivo, making them candidates for agricultural applications .
  • Drug Synthesis: Amino- and vinyl-substituted esters (e.g., Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate) are key intermediates in synthesizing protease inhibitors and other therapeutics .

Biological Activity

2-Ethyl-2-methylcyclopropane-1-carboxylic acid (C7H12O2) is a cyclopropane derivative notable for its unique structural characteristics and potential biological applications. This compound features a cyclopropane ring with ethyl and methyl substituents, along with a carboxylic acid functional group. Its biological activity has been explored in various contexts, particularly in organic synthesis, enzyme studies, and potential agricultural applications.

  • Molecular Formula : C7H12O2
  • Molecular Weight : 128.17 g/mol
  • Structure : The compound consists of a cyclopropane ring substituted at one carbon with an ethyl and a methyl group, and a carboxylic acid group at another carbon.

The biological activity of this compound can be attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions may affect metabolic pathways and enzyme mechanisms, making it a useful probe in biochemical research.

Applications in Research

  • Organic Synthesis : This compound serves as a building block in synthesizing more complex molecules due to its unique reactivity profile.
  • Enzyme Studies : It can be utilized to investigate enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.
  • Agricultural Chemistry : Research indicates that related cyclopropane carboxylic acids exhibit insecticidal and ovicidal activities against various pests, suggesting potential applications in pest management .

Case Study 1: Insecticidal Activity

Research has demonstrated that certain cyclopropane derivatives possess significant insecticidal properties. For instance, compounds similar to this compound showed effectiveness against pest species such as Tetranychus urticae (spider mite) and Rhipicephalus bursa (tick) when tested at various concentrations (0.1 to 100 ppm). The results indicated that these compounds could disrupt the life cycle stages of these pests effectively .

Case Study 2: Enzyme Interaction

In studies focused on enzyme inhibition, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it could act as an inhibitor by mimicking substrate interactions, thereby blocking the active site of target enzymes. This highlights its potential role in drug development .

Comparative Analysis with Similar Compounds

A comparison of this compound with other cyclopropane derivatives reveals differences in biological activity based on structural variations:

Compound NameStructure CharacteristicsBiological Activity
1-Methylcyclopropane-1-carboxylic acidLacks ethyl group; similar reactivityModerate insecticidal activity
2-Methylcyclopropane-1-carboxylic acidMethyl group at different positionLower enzyme inhibition
Ethyl cyclopropanecarboxylateEster functional group instead of carboxylic acidEnhanced stability but reduced activity

Preparation Methods

Cyclopropanation-Based Synthetic Routes

The core structural motif of 2-ethyl-2-methylcyclopropane-1-carboxylic acid is the cyclopropane ring bearing ethyl and methyl substituents along with a carboxylic acid group. The predominant synthetic approach involves stereoselective cyclopropanation of suitable alkene precursors.

  • Typical Cyclopropanation Reaction:

    • Starting from alkenes such as 2-methyl-2-butene or ethyl crotonate, cyclopropanation is achieved using diazo compounds (e.g., ethyl diazoacetate) or sulfur ylides (e.g., dimethylsulfoxonium methylide).
    • Catalysts such as rhodium complexes or base-mediated conditions facilitate the formation of the cyclopropane ring.
    • The reaction is usually conducted in solvents like dichloromethane or dimethyl sulfoxide at controlled temperatures ranging from 0°C to 80°C to optimize yield and stereoselectivity.
  • Example from Literature:

    • A scalable process for trans-2-methylcyclopropanecarboxylic acid synthesis utilized the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide in DMSO at 80°C under anhydrous conditions, significantly improving yield and scalability.

Halogenation and Dehalogenation Strategies

Some synthetic routes involve halogenated intermediates that undergo dehalogenation to yield the target acid.

  • Geminal Dihalide Intermediate Formation:

    • Starting from methacrylic acid derivatives, cyclopropanation with trihalides in alkaline conditions forms 2,2-geminal dihalide intermediates.
    • These intermediates undergo metal-mediated dehalogenation (e.g., with sodium metal) followed by acidification to afford methylcyclopropyl carboxylic acids.
  • Advantages:

    • This method benefits from readily available raw materials, mild reaction conditions, and convenient operation, yielding high-purity products suitable for pharmaceutical intermediates.

Process Optimization and Scale-Up Considerations

  • Design of Experiments (DoE):

    • To optimize reaction parameters such as temperature, solvent, reagent addition rate, and concentration, DoE approaches have been applied to maximize yield and minimize by-products in cyclopropanation reactions.
  • Safety and Continuous Flow Processing:

    • Due to the thermal instability of reagents like dimethylsulfoxonium methylide, continuous flow reactors have been evaluated to enhance safety and control during scale-up, preventing hazardous accumulation and enabling multikilogram production.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges Reference
Cyclopropanation with Diazo Compounds Ethyl diazoacetate, 2-methyl-2-butene, Rh catalyst, DCM, 0–25°C High stereoselectivity, well-established Requires careful control of diazo compounds
Cyclopropanation with Sulfur Ylides Dimethylsulfoxonium methylide, ethyl crotonate, DMSO, 80°C, anhydrous Scalable, improved yields with DoE Thermal instability of ylide, safety concerns
Halogenation-Dehalogenation Route Methacrylic acid/ester, trihalide, alkali, sodium metal, acidification Mild conditions, high purity, low cost Multi-step, handling of halogenated intermediates
Multi-step Reduction and Oxidation DIBAL, LAH, Pinnick oxidation, ethyl chloroformate Enables functional group interconversion Multiple steps, requires careful purification

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-2-methylcyclopropane-1-carboxylic acid?

The compound is synthesized via cyclopropanation of α,β-unsaturated esters followed by hydrolysis. A common precursor, ethyl 2-ethyl-2-methylcyclopropane-1-carboxylate, undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, aqueous) conditions to yield the carboxylic acid. Rhodium acetate dimer and sodium hydride are critical catalysts for cyclopropanation, ensuring high regioselectivity .

Method Reagents/Conditions Yield Reference
CyclopropanationRhodium acetate, NaH, THF, 0°C72%
Ester hydrolysis6M HCl, reflux, 12h85%

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : Cyclopropane ring protons (δ 1.2–1.4 ppm) and carboxylic acid carbon (δ ~175 ppm).
  • IR spectroscopy : C=O stretch at ~1705 cm⁻¹.
  • Mass spectrometry (MS) : Molecular ion peak at m/z 156.22 (C₉H₁₆O₂) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (cyclopropane ring: ~60°) .

Table 1: Key Spectroscopic Data

Technique Observed Data Reference
¹H NMRδ 1.2 (t, ethyl), 1.4 (s, methyl)
¹³C NMRδ 175.1 (COOH), 25.3 (cyclopropane)
IR1705 cm⁻¹ (C=O stretch)

Advanced Research Questions

Q. How does the cyclopropane ring strain influence reactivity in nucleophilic substitution reactions?

The ring strain (~27 kcal/mol) and bent bond geometry increase electrophilicity at the cyclopropane carbons. Nucleophilic attack occurs preferentially at the less substituted carbon due to reduced steric hindrance. For example, bromination of the cyclopropane ring yields 1-bromo derivatives, which are intermediates in Suzuki couplings . Computational studies (DFT) align with experimental data, showing higher reactivity at the ethyl-substituted carbon .

Q. What strategies enable enantioselective synthesis of this compound?

Chiral catalysts (e.g., Rh(II) complexes with binaphthyl ligands) induce asymmetry during cyclopropanation. For example, ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is synthesized with >90% enantiomeric excess (ee) using stereoselective methods . Hydrolysis of the ester retains configuration, yielding enantiopure carboxylic acid.

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations and pKa calculations (e.g., using COSMO-RS) predict protonation states and solubility. The carboxylic acid group (pKa ~4.5) deprotonates in neutral/basic conditions, enhancing aqueous solubility. Ring strain analysis via DFT confirms stability in acidic media but susceptibility to ring-opening in strong bases .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported yields for cyclopropane functionalization?

Yield variations (e.g., 72–85%) arise from catalyst purity, solvent polarity, or reaction scale. Systematic optimization via Design of Experiments (DoE) identifies critical factors like temperature (-10°C to 25°C) and catalyst loading (1–5 mol%). Cross-referencing PubChem and NIST protocols ensures reproducibility .

Q. What are the limitations of current synthetic methods for scaled production?

  • Catalyst cost : Rhodium-based catalysts are expensive; iron or copper alternatives are under investigation.
  • Byproduct formation : Competing pathways yield methylenecyclopropane derivatives.
  • Scale-up challenges : Exothermic cyclopropanation requires precise temperature control .

Applications in Drug Design

Q. How does the compound serve as a scaffold for bioactive molecules?

The cyclopropane ring mimics peptide bonds’ rigidity, enabling use in protease inhibitors. For instance, cyclopropane-containing fatty acids interact with enzymes like cyclopropane fatty acid synthase, altering membrane dynamics in pathogens .

Q. What role does stereochemistry play in biological activity?

Enantiomers exhibit divergent binding affinities. The (1R,2R)-configuration of ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride shows higher affinity for GABA receptors compared to (1S,2S), highlighting the need for stereochemical control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
2-Ethyl-2-methylcyclopropane-1-carboxylic acid

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